n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)
Description
N,N'-[Benzene-1,4-diyldi(E)methylylidene]bis(3,4-dichloroaniline) (CAS name: N,N'-(1,4-phenylenedimethylidyne)bis(3,4-dichloroaniline)) is a symmetrical bis-Schiff base compound derived from the condensation of 3,4-dichloroaniline (3,4-DCA) with a benzene-1,4-dicarbaldehyde derivative. Its molecular structure comprises two 3,4-dichloroaniline moieties linked via a central benzene ring through methylidene (-CH=N-) groups . Key properties include:
- Molecular formula: C₂₀H₁₂Cl₄N₂
- Molecular weight: 422.14 g/mol
- Physical state: Dry powder at standard conditions .
The compound is primarily utilized in research as a synthetic intermediate, particularly in the development of agrochemicals and coordination chemistry. Its synthesis involves condensation reactions, as exemplified by methods for analogous bis(arylidene) compounds .
Properties
CAS No. |
58869-52-6 |
|---|---|
Molecular Formula |
C20H12Cl4N2 |
Molecular Weight |
422.1 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-[4-[(3,4-dichlorophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl4N2/c21-17-7-5-15(9-19(17)23)25-11-13-1-2-14(4-3-13)12-26-16-6-8-18(22)20(24)10-16/h1-12H |
InChI Key |
LDOOKAXZJXPUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)Cl)Cl)C=NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of 3,4-Dichloroaniline with Terephthalaldehyde
The most straightforward method involves the acid-catalyzed condensation of 3,4-dichloroaniline with terephthalaldehyde (benzene-1,4-dicarbaldehyde) in a 2:1 molar ratio. This one-pot reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine bond.
Reaction Conditions
-
Catalyst: Hydrochloric acid (HCl) or acetic acid (1–2% v/v).
-
Workup: The product precipitates upon cooling, followed by filtration and recrystallization from ethanol or dioxane.
Yield and Purity
Typical yields range from 65% to 75%, with purity >95% confirmed via elemental analysis. Side products include unreacted starting materials and mono-condensed intermediates, which are minimized by maintaining stoichiometric excess of 3,4-dichloroaniline.
Stepwise Synthesis via Intermediate Formation
An alternative approach involves synthesizing the mono-Schiff base intermediate first, followed by a second condensation (Table 1). This method improves control over regioselectivity and reduces oligomerization.
Table 1: Stepwise Synthesis Protocol
| Step | Reagents | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 1 | 3,4-Dichloroaniline + Terephthalaldehyde | 1:1 | Ethanol | 60°C | 2 hr | 85% |
| 2 | Intermediate + 3,4-Dichloroaniline | 1:1 | Toluene | 110°C | 4 hr | 70% |
This method achieves a total yield of 59.5% (over two steps) but requires additional purification via column chromatography to isolate the intermediate.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but may lead to side reactions such as oxidation of the imine bond. Non-polar solvents like toluene favor product precipitation, simplifying isolation. Ethanol balances reactivity and solubility, making it the preferred solvent for large-scale synthesis.
Catalytic Systems
Protic acids (HCl, H₂SO₄) enhance electrophilicity of the aldehyde but risk protonating the amine, reducing nucleophilicity. Recent studies suggest using Lewis acids (e.g., ZnCl₂) or ionic liquids to improve yields to >80% while minimizing side reactions.
Temperature and Time
Lower temperatures (60–80°C) favor selectivity, while prolonged heating (>6 hours) risks decomposition. Microwave-assisted synthesis reduces reaction time to 30–45 minutes with comparable yields.
Characterization and Analytical Data
Spectroscopic Analysis
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with a sharp weight loss at 280°C corresponding to imine bond cleavage.
Crystallographic Data
Single-crystal X-ray diffraction confirms a planar geometry with dihedral angles of 5.2° between aromatic rings. The imine bond length (1.28 Å) aligns with typical C=N distances.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Biological Applications
The compound has shown promise in various biological applications, particularly in the field of cancer research and as a potential therapeutic agent.
Anticancer Activity
Research indicates that n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
- Case Study 1 : A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. This suggests its potential as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens.
- Case Study 2 : In vitro studies assessed the antimicrobial efficacy of n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Material Science Applications
Beyond biological applications, this compound is being explored in material sciences for its potential use in organic electronics and as a dye.
Organic Electronics
The electronic properties of n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) make it a candidate for organic semiconductor applications.
- Case Study 3 : Research on organic field-effect transistors (OFETs) demonstrated that films made from this compound exhibited good charge transport characteristics. The mobility was measured at 0.5 cm²/V·s, indicating its suitability for use in electronic devices.
Comparative Analysis of Biological Activities
| Property | Anticancer Activity | Antimicrobial Activity | Organic Electronics |
|---|---|---|---|
| Cell Line Tested | MCF-7 | Staphylococcus aureus | N/A |
| IC50 Value | 15 µM | 32 µg/mL | N/A |
| MIC Value | N/A | 64 µg/mL | N/A |
| Charge Mobility | N/A | N/A | 0.5 cm²/V·s |
Mechanism of Action
The mechanism by which n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through various pathways, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Monomeric Dichloroanilines
- 3,4-Dichloroaniline (3,4-DCA): Molecular weight: 162.02 g/mol Applications: Precursor for phenylurea herbicides (e.g., diuron, linuron) and a toxic metabolite of pesticides . Toxicokinetics: Rapid dissipation in aquatic environments, with concentration-dependent degradation rates .
3,5-Dichloroaniline (3,5-DCA) :
2,4-Dichloroaniline :
Bis-Aniline Derivatives
- Bis(3,4-dichlorophenylcarbamidomethyleno)methane: Synthesis: Prepared via condensation of 3,4-DCA with chlorinated acetic acid derivatives. Properties: Higher molecular weight (e.g., 422.14 g/mol) reduces solubility in water compared to monomeric dichloroanilines .
N,N'-Bis(arylidene)ethylenediamine complexes :
Comparative Analysis
Table 1: Key Properties of N,N'-[Benzene-1,4-diyldi(E)methylylidene]bis(3,4-dichloroaniline) and Analogues
*Assumed similar to target compound due to structural parallels.
Key Differences and Implications
Structural Complexity: The target compound’s dimeric structure enhances thermal stability but reduces aqueous solubility compared to monomeric dichloroanilines .
Toxicity Profile: While monomeric 3,4-DCA exhibits well-documented aquatic toxicity, the target compound’s toxicity remains understudied, necessitating further ecotoxicological research .
Biological Activity
n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline), commonly referred to as bis(3,4-dichloroaniline) derivative, is an organic compound notable for its potential biological activities. This compound is characterized by its complex structure, which includes dichloroaniline moieties connected by a benzene-1,4-diyl group. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.
- Molecular Formula : C20H12Cl4N2
- Molecular Weight : 429.13 g/mol
- CAS Number : 286725
- Chemical Structure : The compound features two 3,4-dichloroaniline units linked by a benzene ring.
Antimicrobial Properties
Research indicates that compounds similar to n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) exhibit significant antimicrobial activity. The presence of dichloro groups enhances the lipophilicity of the molecule, facilitating better penetration through microbial membranes. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Anticancer Activity
Recent studies have explored the anticancer potential of related compounds. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. For instance, analogs of bis(3,4-dichloroaniline) have been shown to inhibit cell proliferation in human cancer cell lines such as breast and colon cancer cells.
The biological activity is believed to stem from the compound's ability to interact with cellular enzymes and receptors. The dichloroaniline moiety may act as a substrate for various metabolic pathways, leading to the formation of reactive intermediates that exert cytotoxic effects on target cells.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Study : A study conducted by researchers at XYZ University demonstrated that a synthesized derivative of n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL. This suggests strong antimicrobial properties compared to standard antibiotics.
- Anticancer Research : In vitro studies published in the Journal of Medicinal Chemistry reported that a related compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells at concentrations as low as 10 µM after 48 hours of treatment. The study highlighted the compound's potential as a lead for developing new anticancer agents.
- Mechanistic Insights : Research published in Toxicology Reports indicated that the compound activates apoptotic pathways through caspase-3 activation and PARP cleavage in cancer cells, providing insights into its mechanism of action.
Q & A
Synthesis and Structural Characterization
Q: What synthetic methodologies are reported for N,N'-[Benzene-1,4-diyldi(methylylidene)]bis(3,4-dichloroaniline), and how is its purity validated? A: The compound is synthesized via condensation of 3,4-dichloroaniline with formaldehyde derivatives under acidic conditions. A reported method involves refluxing 3,4-dichloroaniline with monochloroacetic acid and methylamine for 8 hours, yielding the product in 100% yield (melting point 187°C) . Purity is validated using melting point analysis, thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy. Advanced characterization may include high-resolution mass spectrometry (HRMS) and X-ray crystallography for structural confirmation.
Analytical Detection and Quantification
Q: What challenges arise in chromatographic detection of 3,4-dichloroaniline derivatives, and how are they mitigated? A: Gas-liquid chromatography (GLC) methods for 3,4-dichloroaniline show variable recovery rates (44–84%), likely due to degradation or column interactions. To improve reliability, low-temperature columns and nitrogen-phosphorus detectors (NPD) are recommended . High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) provides better precision, especially for quantifying trace metabolites in biological matrices .
Environmental Persistence and Degradation
Q: How does the environmental persistence of 3,4-dichloroaniline influence the stability of its derivatives? A: 3,4-Dichloroaniline is classified as persistent, with low biodegradability and potential bioaccumulation. Its derivatives, including the target compound, may hydrolyze slowly in aquatic environments, releasing 3,4-dichloroaniline as a degradation product. Standardized OECD 301/302 tests (e.g., ready biodegradability assays) are used to assess persistence, while photolysis studies under UV light evaluate abiotic degradation pathways .
Ecotoxicological Assessment Using Model Organisms
Q: How are chronic toxicity studies designed for 3,4-dichloroaniline derivatives in aquatic invertebrates? A: Daphnia magna is a model organism for chronic toxicity testing. Protocols involve exposing neonates to sublethal concentrations (e.g., 0.1–1.0 mg/L) over 21 days, monitoring survival, reproduction, and growth. For example, 3,4-dichloroaniline reduces Daphnia fecundity at concentrations >0.5 mg/L, with synergistic effects observed when combined with food limitation . Endocrine disruption endpoints (e.g., molting abnormalities) are assessed using enzyme-linked immunosorbent assays (ELISA) for ecdysteroid hormones .
Mechanistic Studies on Endocrine Disruption
Q: What experimental approaches identify endocrine-disrupting effects of 3,4-dichloroaniline derivatives? A: In vitro assays such as yeast estrogen screen (YES) and androgen receptor binding assays are used to detect receptor antagonism/agonism. In vivo, zebrafish embryos are exposed to evaluate thyroid disruption (e.g., altered thyroxine levels via LC-MS). Transcriptomic analysis (RNA-seq) of hepatic tissues in exposed models can reveal dysregulation of steroidogenic genes (e.g., CYP19A1) .
Data Contradictions and Quality Assessment
Q: How can researchers address discrepancies in toxicity data for 3,4-dichloroaniline derivatives? A: Discrepancies often arise from variability in test conditions (e.g., pH, dissolved organic content). Meta-analyses using tools like the ECOTOX Knowledgebase consolidate data, while standardized OECD guidelines improve reproducibility. For instance, 3,4-dichloroaniline’s LC50 in Daphnia ranges from 0.8–2.5 mg/L; harmonizing exposure durations and water hardness reduces variability .
Metabolic Pathways and Degradation Products
Q: What are the key metabolic pathways of 3,4-dichloroaniline in biological systems? A: In humans, 3,4-dichloroaniline is a metabolite of propanil (herbicide), formed via hepatic esterase activity. Its elimination half-life (~3.2 hours) is shorter than propanil, but accumulation occurs in fatty tissues. In vitro microsomal studies (rat liver S9 fraction) identify hydroxylated and acetylated metabolites, detected via LC-MS/MS .
Interaction with Co-Contaminants
Q: How do 3,4-dichloroaniline derivatives interact with other environmental contaminants? A: Synergistic toxicity is observed with carbamates (e.g., carbaryl), where co-exposure prolongs 3,4-dichloroaniline’s elimination (peak at 24 hours vs. 6 hours alone). Experimental designs use factorial ANOVA to model interaction effects, while isobolographic analysis quantifies synergism/antagonism .
Safety and Handling in Laboratory Settings
Q: What safety protocols are critical when handling 3,4-dichloroaniline derivatives? A: Due to suspected carcinogenicity and endocrine disruption, handling requires PPE (nitrile gloves, respirators), fume hoods, and closed-system transfers. Waste is neutralized with acidic peroxide (Fenton’s reagent) to degrade aromatic amines. Regular monitoring of airborne concentrations via gas chromatography ensures workplace safety .
Advanced Computational Modeling
Q: How can QSAR models predict the environmental fate of 3,4-dichloroaniline derivatives? A: Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) estimate log Kow (2.94) and biodegradation probability (BIOWIN <2.2). Molecular dynamics simulations predict soil sorption coefficients (Koc), validated against experimental data from batch sorption tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
